molecular formula C11H12N2O B13249715 3-[1-(1H-imidazol-4-yl)ethyl]phenol

3-[1-(1H-imidazol-4-yl)ethyl]phenol

Cat. No.: B13249715
M. Wt: 188.23 g/mol
InChI Key: ILWZLMQPOUAOSN-UHFFFAOYSA-N
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Description

3-[1-(1H-Imidazol-4-yl)ethyl]phenol ( 1314912-55-4) is a phenolic imidazole derivative with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . This compound is part of a class of 4-phenyl-imidazole (4-PI) analogs that have been investigated as potent inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a significant therapeutic target in oncology and immunology, as it catalyzes the essential first step in tryptophan metabolism and is implicated in pathological immune suppression associated with cancer progression and chronic viral infections . Systematic structure-activity relationship studies have demonstrated that strategic substitution on the phenyl ring of the 4-PI scaffold can lead to a substantial increase in inhibitory potency. These modifications are designed to exploit specific interactions within the interior of the IDO active site, particularly with residues such as Ser167 . Researchers can utilize this chemical as a valuable tool compound for exploring IDO-mediated pathways and for the development of novel immunotherapeutic strategies. The compound is supplied for laboratory research purposes. 3-[1-(1H-Imidazol-4-yl)ethyl]phenol is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-[1-(1H-imidazol-5-yl)ethyl]phenol

InChI

InChI=1S/C11H12N2O/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9/h2-8,14H,1H3,(H,12,13)

InChI Key

ILWZLMQPOUAOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-imidazol-4-yl)ethyl]phenol typically involves the condensation of an imidazole derivative with a phenol derivative. One common method includes the use of a base-catalyzed reaction where the imidazole derivative is reacted with an appropriate phenol derivative under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of 3-[1-(1H-imidazol-4-yl)ethyl]phenol may involve large-scale batch reactions using automated reactors. The process often includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

Scientific Research Applications

3-[1-(1H-imidazol-4-yl)ethyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(1H-imidazol-4-yl)ethyl]phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways .

Comparison with Similar Compounds

Table 1: Comparison of Imidazole Derivatives

Compound Name Synthesis Method (Yield%) Melting Point (°C) IR Peaks (cm⁻¹) NP-HPLC tR (min) Key Applications/Notes
3-(1H-Imidazol-4-yl)phenol 2-bromoacetophenone + formamide (53%) 209–210 3294, 2802, 1619 10.81 IDO inhibition; moderate solubility
4-(1H-Imidazol-4-yl)phenol 4-(2-bromoacetyl)phenol + formamide (55%) 215–216 3280, 2800, 1610 12.03 Lower yield; similar bioactivity
3-(1H-Imidazol-4-yl)pyridine 2-bromo-1-(pyridin-3-yl)ethanone + formamide (67%) 221–222 3196, 2589, 1610 30.19 Enhanced basicity due to pyridine
[3-(1H-Imidazol-4-yl)ethyl]-indan-5-ol Not specified Not reported Not reported Not reported Intraspinal analgesia; minimal sedation
3-(1H-Imidazol-4-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide Ascidian-derived Amorphous N/A N/A Antimicrobial; natural product

Key Observations :

  • Synthetic Accessibility: Derivatives like 3-(1H-imidazol-4-yl)phenol (53% yield) and 4-(1H-imidazol-4-yl)phenol (55% yield) are synthesized via formamide-mediated cyclization of bromoacetophenones, a method adaptable to 3-[1-(1H-imidazol-4-yl)ethyl]phenol .
  • Thermal Stability: Higher melting points (209–222°C) correlate with phenolic hydroxyl groups, suggesting strong intermolecular hydrogen bonding .
  • Chromatographic Behavior : Longer HPLC retention times (e.g., 30.19 min for 3-(1H-imidazol-4-yl)pyridine) reflect increased polarity or molecular complexity .

Pharmacological and Functional Differences

Enzyme Inhibition and Binding

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition: 3-(1H-imidazol-4-yl)phenol exhibits moderate IDO inhibition, attributed to hydrogen bonding between the phenolic -OH and heme-bound oxygen. In contrast, 3-[1-(1H-imidazol-4-yl)ethyl]phenol’s ethyl spacer may enhance hydrophobic interactions with enzyme pockets, though direct data is lacking .
  • Angiotensin-Converting Enzyme 2 (ACE2) Modulation: Phosphinoyl derivatives of imidazole-propionyl hybrids (e.g., 3-([1-[2-acetylamino-3-(1H-imidazol-4-yl)-propionyl]-pyrrolidin-2-yl]-hydroxy-phosphinoyl)-2-benzyl-propionic acid) show ACE2 affinity, suggesting that ethylphenol analogs could mimic this interaction .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Nitroimidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit cytotoxicity but reduced CNS penetration due to nitro group polarity .
  • Hydrophobic Substituents: Ethyl or benzyl groups (e.g., in 3-[1-(1H-imidazol-4-yl)ethyl]phenol) improve lipid solubility and target engagement in neurological tissues .

Biological Activity

3-[1-(1H-imidazol-4-yl)ethyl]phenol, also known as 2-[1-(1H-imidazol-4-yl)ethyl]phenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 3-[1-(1H-imidazol-4-yl)ethyl]phenol is C_12H_14N_2O, with a molecular weight of approximately 202.25 g/mol. The structure features an imidazole ring and a phenolic group, which contribute to its chemical reactivity and biological properties. The imidazole moiety enhances coordination with metal ions, while the phenolic hydroxyl group allows for hydrogen bonding interactions, crucial for biological activity.

Biological Activities

Research has demonstrated that 3-[1-(1H-imidazol-4-yl)ethyl]phenol exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Antitumor Properties : Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of key signaling pathways related to tumor growth .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been noted, potentially useful in treating inflammatory diseases .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and related damage .

The biological activity of 3-[1-(1H-imidazol-4-yl)ethyl]phenol is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can interact with enzymes by coordinating with metal ions or forming hydrogen bonds, leading to the modulation of enzyme activity. This is particularly relevant in the context of inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .
  • Receptor Modulation : The compound may influence receptor signaling pathways, affecting cellular responses related to growth and survival .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-[1-(1H-imidazol-4-yl)ethyl]phenol:

  • Anticancer Studies : A study investigated the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests demonstrated that 3-[1-(1H-imidazol-4-yl)ethyl]phenol exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical scores compared to controls, suggesting its therapeutic potential in inflammatory disorders .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi,
AntitumorInhibits cancer cell proliferation ,
Anti-inflammatoryReduces inflammation markers ,
AntioxidantProtects cells from oxidative stress

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